N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride is a benzothiazole-based acetamide derivative with a fluorine substituent at the 6-position of the benzothiazole ring, a naphthalen-1-yl group on the acetamide backbone, and a dimethylaminoethyl side chain. This compound’s structural complexity and substituent diversity warrant comparison with related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS.ClH/c1-26(2)12-13-27(23-25-20-11-10-18(24)15-21(20)29-23)22(28)14-17-8-5-7-16-6-3-4-9-19(16)17;/h3-11,15H,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRZMCOQQJIHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CC3=CC=CC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes may include:
Formation of the Fluorobenzo[d]thiazolyl Intermediate: This step involves the reaction of a fluorinated benzene derivative with a thiazole compound under controlled conditions.
Preparation of the Naphthalenyl Intermediate: This step involves the functionalization of naphthalene to introduce the necessary substituents.
Coupling Reaction: The intermediates are then coupled using a suitable reagent, such as a coupling agent or catalyst, to form the final compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions and improve efficiency.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced compounds with fewer double bonds or functional groups.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Modulating Signaling Pathways: It may modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Ring
The target compound’s 6-fluoro substituent distinguishes it from analogs with electron-withdrawing (e.g., chloro, trifluoromethyl) or bulky groups (e.g., methyl):
- 6-Chloro analog (): Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce metabolic stability and alter binding interactions. The 6-chloro compound (CAS 1215480-59-3) has a higher molecular weight (493.4 vs. 407.9) due to additional substituents like the 1,3-dioxoisoindolinyl group .
- For example, N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide lacks the dimethylaminoethyl side chain, limiting ionic interactions .
Acetamide Backbone Modifications
The naphthalen-1-yl group on the acetamide backbone provides a planar, hydrophobic moiety for π-π stacking, contrasting with smaller or polar substituents in analogs:
- Phenyl vs. naphthalen-1-yl (): The compound N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride (CAS 1215324-23-4) replaces naphthalene with phenyl, reducing hydrophobic interactions and molecular weight (438.4 vs. 407.9) .
Aminoalkyl Side Chain Variations
The dimethylaminoethyl group in the target compound contrasts with other aminoalkyl chains:
- Diethylaminoethyl vs.
- Dimethylaminopropyl (): A longer alkyl chain (propyl vs. ethyl) may enhance flexibility but reduce solubility due to increased hydrophobic surface area .
Physicochemical and Crystallographic Insights
- Hydrogen bonding and crystal packing: highlights that substituents influence intermolecular interactions. The target compound’s naphthalene and benzothiazole groups likely promote planar stacking, while the dimethylaminoethyl-hydrochloride ion pair enhances solubility .
- Salt formation: Hydrochloride salts (e.g., CAS 1216401-64-7, ) improve bioavailability compared to free bases, a feature absent in non-salt analogs like 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide () .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Fluorine’s role : The 6-fluoro substituent optimizes electronic effects and metabolic stability compared to chloro or methyl groups.
- Naphthalene vs. phenyl : The naphthalen-1-yl group enhances hydrophobic interactions in target binding, as seen in crystallographic studies of similar acetamides () .
- Aminoalkyl chains: Dimethylaminoethyl balances solubility (via HCl salt) and moderate lipophilicity, whereas bulkier chains (e.g., diethylaminoethyl) may compromise pharmacokinetics .
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic compound notable for its complex structure and potential therapeutic applications. This compound features a dimethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a naphthalene-acetamide structure, which collectively contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Structural Features
| Feature | Description |
|---|---|
| Dimethylamino Group | Enhances solubility and biological activity. |
| Fluorobenzo[d]thiazole Moiety | Known for antimicrobial and anticancer properties. |
| Naphthalene Ring | Contributes to hydrophobic interactions, potentially enhancing binding affinity to biological targets. |
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cell growth and proliferation, particularly Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptor (FGFR). BTK inhibition is particularly relevant in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) . Similarly, FGFR inhibition has therapeutic implications in various cancers driven by FGFR signaling.
Antimicrobial Effects
In vitro studies suggest that the compound may also possess antimicrobial properties. The fluorobenzo[d]thiazole moiety is known for its involvement in various pharmacological activities, including antimicrobial effects . However, further research is required to elucidate the exact mechanisms of action and the spectrum of activity against different pathogens.
The biological activity of this compound is primarily attributed to its ability to interact with protein kinases. These interactions can lead to downstream effects on cell proliferation and survival pathways. Preliminary investigations indicate that it may interact with various protein kinases, potentially leading to significant therapeutic outcomes in cancer treatment .
Study 1: Inhibition of BTK in CLL
A study focused on the inhibitory effects of the compound on BTK activity demonstrated a dose-dependent reduction in cell viability in CLL cell lines. The results indicated that at higher concentrations, the compound significantly reduced proliferation rates compared to control groups .
Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial efficacy of the compound against several bacterial strains. The results showed promising inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride?
Answer:
The synthesis of structurally related acetamide derivatives typically involves multi-step procedures:
- Step 1: Formation of the naphthalene-alkyne intermediate via propargylation of naphthol derivatives using propargyl bromide and K₂CO₃ in DMF, monitored by TLC .
- Step 2: Synthesis of chloroacetamide intermediates by reacting anilines with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Step 3: Copper-catalyzed 1,3-dipolar cycloaddition between alkyne and azide intermediates (e.g., 2-azido-N-phenylacetamides) in a tert-BuOH/H₂O solvent system, yielding triazole-linked acetamides .
- Final step: Hydrochloride salt formation via acid-base reaction, though specific details for this compound require adaptation from analogous procedures.
Advanced Synthesis: How can reaction conditions be optimized for copper-catalyzed cycloaddition in synthesizing triazole-linked acetamides?
Answer:
Optimization strategies include:
- Catalyst loading: Use 10 mol% Cu(OAc)₂ to balance reactivity and cost .
- Solvent ratio: A 3:1 tert-BuOH/H₂O mixture enhances solubility of polar intermediates while maintaining reaction efficiency .
- Reaction monitoring: Track progress via TLC (hexane:ethyl acetate, 8:2) to identify incomplete conversions or side products .
- Workup: Quench with crushed ice to stabilize reactive intermediates, followed by ethyl acetate extraction and brine washing to remove excess catalyst .
Basic Characterization: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- IR spectroscopy: Identify key functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH at ~3260–3300 cm⁻¹) .
- ¹H/¹³C NMR: Confirm substituent connectivity and stereochemistry. For example, aromatic protons in naphthalene appear as multiplets at δ 7.20–8.40 ppm, while triazole protons resonate at δ 8.36–8.40 ppm .
- HRMS: Validate molecular weight (e.g., [M+H]+ calculated for analogs: ~404.1359) .
Advanced Characterization: How can X-ray crystallography resolve ambiguities in molecular conformation?
Answer:
- Crystal growth: Recrystallize from ethanol or ethanol/acetone mixtures to obtain single crystals .
- Twist angle analysis: Measure dihedral angles between aromatic rings (e.g., naphthalene and thiazole planes) to confirm steric interactions (e.g., ~79.7° twist in dichlorophenyl-thiazol derivatives) .
- Hydrogen bonding: Identify intermolecular N–H⋯N interactions (R₂²(8) motifs) to explain packing stability .
Biological Activity Design: What strategies guide structure-activity relationship (SAR) studies for benzo[d]thiazole-acetamide derivatives?
Answer:
- Substituent variation: Modify fluorophenyl or naphthalene groups to assess impact on bioactivity (e.g., antimicrobial or anticancer properties) .
- Computational modeling: Use docking studies to predict binding affinity to targets (e.g., enzymes or receptors) based on electron-withdrawing/donating groups .
- In vitro assays: Test cytotoxicity against cell lines (e.g., MTT assays) and compare with analogs lacking dimethylaminoethyl or fluorobenzo[d]thiazol groups .
Data Contradictions: How can researchers address discrepancies in NMR or IR spectra during synthesis?
Answer:
- Impurity identification: Compare experimental spectra with published data (e.g., δ 5.38 ppm for –NCH₂CO– protons vs. δ 5.48 ppm for –OCH₂ in triazole derivatives) .
- Byproduct analysis: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate unexpected peaks, followed by HRMS for structural confirmation .
- Solvent effects: Ensure deuterated solvents (e.g., DMSO-d₆) do not interfere with chemical shifts .
Solvent Selection: How does solvent polarity impact the efficiency of acetamide coupling reactions?
Answer:
- Polar aprotic solvents (DMF/DCM): Enhance nucleophilicity in chloroacetamide formation but may require rigorous drying to avoid hydrolysis .
- Biphasic systems (tert-BuOH/H₂O): Improve copper catalyst dispersion in cycloadditions, reducing reaction time to 6–8 hours .
- Recrystallization solvents (ethanol): Yield high-purity products by dissolving polar byproducts .
Purity Analysis: What advanced methods complement TLC for assessing compound purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
